2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide
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Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide is a chemical compound that belongs to the class of benzoxazole derivatives. . The presence of the difluoromethoxy group and the carboxamide functionality in this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide typically involves the formation of the benzoxazole ring followed by the introduction of the difluoromethoxy group and the carboxamide functionality. One common method involves the cyclization of an o-aminophenol derivative with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The difluoromethoxy group can be introduced using a difluoromethylating agent such as difluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide can be compared with other benzoxazole derivatives, such as:
2-Methoxybenzo[d]oxazole: Similar structure but lacks the difluoromethoxy group, which may result in different biological activities.
2-Ethoxybenzo[d]oxazole: Contains an ethoxy group instead of a difluoromethoxy group, leading to variations in chemical reactivity and biological properties.
2-Methoxy-5-chlorobenzo[d]oxazole: Contains a chlorine atom, which can significantly alter its chemical and biological behavior.
The uniqueness of this compound lies in the presence of the difluoromethoxy group, which can enhance its stability, lipophilicity, and ability to interact with specific biological targets .
Properties
Molecular Formula |
C9H6F2N2O3 |
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Molecular Weight |
228.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C9H6F2N2O3/c10-8(11)16-9-13-5-2-1-4(7(12)14)3-6(5)15-9/h1-3,8H,(H2,12,14) |
InChI Key |
KMEWSIRRHUWOPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)OC(=N2)OC(F)F |
Origin of Product |
United States |
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